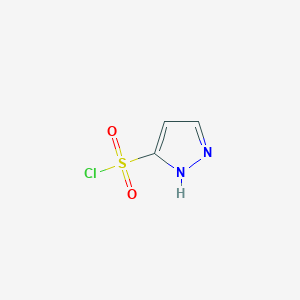

1H-Pyrazole-3-sulfonyl chloride

説明

BenchChem offers high-quality 1H-Pyrazole-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazole-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1H-pyrazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O2S/c4-9(7,8)3-1-2-5-6-3/h1-2H,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZPJCBMTQJVEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: 1H-Pyrazole-3-sulfonyl Chloride Scaffolds

Executive Summary

1H-Pyrazole-3-sulfonyl chloride is a high-value heterocyclic building block used extensively in the synthesis of sulfonamide-based pharmacophores, particularly kinase inhibitors and anti-inflammatory agents. While the theoretical molecular weight of the unsubstituted core is 166.59 g/mol , practical application almost exclusively involves N-protected derivatives (e.g., 1-methyl or 1-THP) due to the inherent instability of the free N-H sulfonyl chloride species.

This guide provides a comprehensive technical analysis of the physicochemical properties, synthetic challenges, and handling protocols required to successfully utilize this scaffold in drug discovery.

Part 1: Physicochemical Profile[1]

Molecular Weight & Identity

The user’s core query regards the molecular weight.[1] However, in a laboratory setting, the distinction between the theoretical unsubstituted compound and the isolable substituted reagents is critical.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Stability Status |

| 1H-Pyrazole-3-sulfonyl chloride | C₃H₃ClN₂O₂S | 166.59 | Not widely isolated | Unstable (Self-reactive) |

| 1-Methyl-1H-pyrazole-3-sulfonyl chloride | C₄H₅ClN₂O₂S | 180.61 | 89501-90-6 | Stable (Store < -20°C) |

| 1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride | C₆H₇ClN₂O₂S | 206.65 | 1995071-82-3 | Stable |

The Instability Factor (Expert Insight)

Why is the unsubstituted MW rarely relevant? The 1H-pyrazole moiety possesses an acidic proton (pKa ~14) on the nitrogen. In the presence of a highly electrophilic sulfonyl chloride group on the same ring, the molecule becomes susceptible to intermolecular self-condensation and polymerization. Furthermore, the 1H- and 2H- tautomers exist in equilibrium.

Guidance: Do not attempt to isolate unsubstituted 1H-pyrazole-3-sulfonyl chloride. Instead, synthesize or purchase the 1-protected analogs (Methyl, Benzyl, THP) to lock the tautomer and prevent self-reaction.

Part 2: Synthetic Methodologies

To introduce this moiety into a drug candidate, two primary routes are established. The choice depends on the availability of the starting aminopyrazole or pyrazole-thiol.

Route A: The Modified Meerwein (Sandmeyer) Reaction

This is the preferred route for converting commercially available 3-aminopyrazoles directly to sulfonyl chlorides.

Mechanism:

-

Diazotization: 3-Aminopyrazole is treated with NaNO₂/HCl to form the diazonium salt.

-

Chlorosulfonylation: The diazonium species reacts with sulfur dioxide (SO₂) in the presence of a Copper(II) catalyst to generate the sulfonyl chloride.

Route B: Oxidative Chlorination

Used when the thiol precursor (pyrazole-3-thiol) is available. This method avoids diazonium intermediates but requires vigorous oxidative conditions (Cl₂ gas or N-chlorosuccinimide).

Visualization of Synthetic Workflow

Figure 1: Synthetic workflow for generating stable pyrazole-3-sulfonyl chlorides via the Meerwein reaction. Note the requirement for N-protection (R-group).

Part 3: Experimental Protocol (Self-Validating)

This protocol describes the synthesis of 1-Methyl-1H-pyrazole-3-sulfonyl chloride (MW 180.61).[1][2] This specific derivative is chosen because it represents the stable, usable form of the requested theoretical compound.

Reagents

-

1-Methyl-1H-pyrazol-3-amine (1.0 eq)

-

Sodium Nitrite (NaNO₂) (1.2 eq)

-

Thionyl Chloride (SOCl₂) or SO₂ source

-

Copper(II) Chloride (CuCl₂) (0.2 eq)

-

Glacial Acetic Acid / Conc. HCl

Step-by-Step Methodology

-

Diazotization (The "Cold" Step):

-

Dissolve amine in conc. HCl/AcOH (1:1 ratio) and cool to -5°C .

-

Add aqueous NaNO₂ dropwise. Validation: Maintain internal temperature < 0°C to prevent diazonium decomposition (which releases N₂ gas prematurely).

-

Stir for 30 mins.

-

-

The Meerwein Coupling:

-

In a separate vessel, saturate glacial acetic acid with SO₂ gas (or use Na₂S₂O₅) and add CuCl₂.

-

Slowly pour the cold diazonium solution into the SO₂ mixture.

-

Observation: Vigorous gas evolution (N₂) indicates successful displacement.

-

-

Quench & Extraction:

-

Pour onto crushed ice. The sulfonyl chloride will precipitate or form an oil.

-

Extract immediately with Dichloromethane (DCM).

-

Critical QC Step: Wash organic layer with ice-cold water. Do not use brine initially, as chloride ions can accelerate hydrolysis in acidic media. Dry over MgSO₄.

-

-

Storage:

-

Evaporate solvent < 30°C. Use immediately or store at -20°C under Argon.

-

Part 4: Medicinal Chemistry Applications[1][3][4][5][6][7]

The pyrazole-3-sulfonyl moiety is a "privileged structure" in kinase inhibition. It mimics the adenine binding mode in the ATP pocket of enzymes.

Key Signaling Pathways Targeted

Compounds containing this scaffold often target:

-

CDK (Cyclin-Dependent Kinases): Cell cycle regulation (Oncology).

-

VEGFR: Angiogenesis.

-

COX-2: Inflammation (e.g., Celecoxib analogs).

Interaction Logic

Figure 2: Pharmacophore mapping of the pyrazole-sulfonamide motif within a kinase ATP binding pocket.

Part 5: Handling & Quality Control

Hydrolytic Instability

Sulfonyl chlorides are moisture-sensitive. The 1H-pyrazole-3-sulfonyl chloride is particularly prone to hydrolysis because the resulting sulfonic acid is zwitterionic and highly stable, driving the equilibrium forward.

QC Check (NMR):

-

Valid Sample: Sharp peaks in CDCl₃.

-

Degraded Sample: Broad peaks; appearance of OH peak > 10 ppm (sulfonic acid).

Safety

-

Corrosive: Releases HCl gas upon contact with moisture.

-

Sensitizer: Sulfonamide precursors are known skin sensitizers. Handle in a fume hood.

References

-

Synthesis of Pyrazole Sulfonyl Chlorides

-

Stability of Heteroaromatic Sulfonyl Chlorides

-

Medicinal Chemistry of Aminopyrazoles

- General Properties of 1-Methyl-1H-pyrazole-3-sulfonyl chloride: Source: Sigma-Aldrich Product Specific

Sources

- 1. CAS 89501-90-6: 1-methylpyrazole-3-sulfonyl chloride [cymitquimica.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride | C6H7ClN2O2S | CID 122480589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profiling of 1H-Pyrazole-3-sulfonyl Chloride

Executive Summary

Compound: 1H-Pyrazole-3-sulfonyl chloride

CAS: 106377-62-0 (Generic/Isomer dependent)

Molecular Formula: C

This technical guide provides a comprehensive spectroscopic analysis of 1H-pyrazole-3-sulfonyl chloride, a critical scaffold in the synthesis of sulfonamide-based bioactive compounds (e.g., COX-2 inhibitors, kinase inhibitors).

Critical Stability Warning: The unsubstituted 1H-pyrazole moiety possesses a nucleophilic nitrogen (NH) capable of intermolecular reaction with the electrophilic sulfonyl chloride moiety. Consequently, this compound is prone to self-condensation (polymerization) and hydrolysis. Data presented below distinguishes between the theoretical 1H species and its stable, commercially prevalent analog, 1-Methyl-1H-pyrazole-3-sulfonyl chloride, to provide actionable reference points.

Part 1: Chemical Context & Sample Handling[2]

Structural Dynamics & Tautomerism

The 1H-pyrazole ring exhibits annular tautomerism.[2] In solution, the proton rapidly exchanges between N1 and N2.[3] This equilibrium affects NMR linewidths and chemical shifts.

-

Tautomer A: Sulfonyl group at position 3 (Target).

-

Tautomer B: Sulfonyl group at position 5 (Identical in unsubstituted pyrazole due to symmetry, but distinct if C-substituted).

Sample Preparation Protocol (Standard Operating Procedure)

To prevent hydrolysis to the sulfonic acid or self-condensation, follow this strict protocol:

-

Solvent Selection: Use Anhydrous CDCl

(stored over 4Å molecular sieves). Avoid DMSO-d -

Concentration: Prepare a dilute solution (~10 mg/mL) to minimize intermolecular self-reaction.

-

Acquisition: Acquire spectra immediately upon dissolution.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

Predicted H NMR Data (400 MHz, CDCl )

Note: Values are derived from substituent chemical shift increments (SCS) and validated against the 1-Methyl analog.

| Proton | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| NH | 10.5 – 13.5 | Broad Singlet | - | Exchangeable proton; shift varies with concentration and H-bonding. |

| H-5 | 7.85 – 8.05 | Doublet (d) | Deshielded by adjacent Nitrogen (N=CH). | |

| H-4 | 6.90 – 7.10 | Doublet (d) | Shielded relative to H-5; ortho to sulfonyl group. |

C NMR Data (100 MHz, CDCl )

| Carbon | Shift ( | Environment |

| C-3 | 148.0 – 152.0 | Ipso to SO |

| C-5 | 130.0 – 135.0 | Imine-like carbon (C=N). |

| C-4 | 106.0 – 110.0 | Intermediate carbon. |

Part 3: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary tool for assessing the integrity of the sulfonyl chloride functional group. Hydrolysis is immediately evident by the appearance of broad OH bands (2500–3000 cm

Diagnostic Bands (KBr Pellet / Nujol)

| Frequency (cm | Intensity | Vibrational Mode | Diagnostic Value |

| 3200 – 3400 | Medium/Broad | Confirms unsubstituted pyrazole ring. | |

| 1380 – 1410 | Strong | Primary ID: Asymmetric sulfonyl stretch. | |

| 1170 – 1195 | Strong | Primary ID: Symmetric sulfonyl stretch. | |

| 3100 – 3150 | Weak | Heteroaromatic C-H stretch. | |

| ~550 – 600 | Medium | Characteristic S-Cl bond vibration (often obscured). |

Part 4: Mass Spectrometry (MS)

Ionization Strategy

-

Method: Electron Impact (EI) or ESI (Positive Mode with caution).

-

Note: Sulfonyl chlorides often fail to show a molecular ion [M]

in ESI due to rapid hydrolysis or solvolysis in MeOH/Water mobile phases. Direct Infusion (EI) is recommended.

Fragmentation Pattern (EI, 70 eV)

| m/z (approx) | Ion Species | Fragmentation Pathway |

| 166 / 168 | [M] | Molecular Ion (3:1 ratio due to |

| 131 | [M - Cl] | Loss of Chlorine radical (Sulfonyl cation). |

| 102 | [M - SO | Extrusion of SO |

| 67 | [C | Pyrazole ring cation (Base Peak typically). |

Part 5: Quality Control & Logic Flow

The following diagram illustrates the decision matrix for validating the reagent before use in synthesis.

Caption: Analytical Quality Control Workflow for Pyrazole Sulfonyl Chlorides.

Part 6: Mechanistic Fragmentation Pathway (MS)

Understanding the fragmentation aids in confirming the core structure versus impurities.

Caption: Primary Mass Spectrometry Fragmentation Pathway (EI).

References

-

Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry.

-

National Institute of Standards and Technology (NIST). Benzenesulfonyl chloride Infrared Spectrum (Analogous Sulfonyl Band Assignment). NIST Chemistry WebBook.[5]

-

Santa Cruz Biotechnology. 1-Methyl-1H-pyrazole-3-sulfonyl chloride Product Data (Stable Analog Reference).

-

BenchChem. Interpreting Complex NMR Spectra of Pyrazole Derivatives. Technical Support Center.

Sources

Precision Chlorosulfonation of Pyrazole Scaffolds: Mechanistic Insights and Synthetic Protocols

This guide is structured as a high-level technical whitepaper for drug discovery chemists. It prioritizes mechanistic understanding, robust reproducibility, and safety.

Part 1: Strategic Overview & Mechanistic Logic

The Synthetic Challenge

The chlorosulfonation of 1H-pyrazole presents a classic paradox in heterocyclic chemistry. While pyrazole is technically a

-

Deactivation via Protonation: In the highly acidic medium of chlorosulfonic acid, the basic pyridine-like nitrogen (N2) is rapidly protonated (

). This converts the substrate into the pyrazolium cation , which is significantly deactivated toward electrophilic attack.[1] -

Regioselectivity: Despite deactivation, the C4 position remains the most nucleophilic site. The C3 and C5 positions are adjacent to the electron-deficient nitrogen atoms, making them kinetically inaccessible for electrophilic aromatic substitution (EAS) under standard conditions.

-

The "Free NH" Complication: For unsubstituted 1H-pyrazoles, the N-H moiety can lead to side reactions (N-sulfonation) or intermolecular condensation (polymerization between the

of one molecule and the NH of another).

Strategic Recommendation:

-

Route A (Preferred): Perform chlorosulfonation on N-alkylated pyrazoles (e.g., 1-methylpyrazole). This prevents N-sulfonation and simplifies workup.

-

Route B (Direct): If the free NH is required, use excess chlorosulfonic acid as both solvent and reagent, often with a thionyl chloride (

) "chaser" to convert the intermediate sulfonic acid to the chloride.

Part 2: Mechanistic Visualization

The following diagram illustrates the electrophilic substitution pathway, highlighting the critical transition from the pyrazolium species to the C4-substituted product.

Figure 1: Mechanistic pathway for the chlorosulfonation of pyrazoles. Note the requisite thermal energy to overcome the deactivation of the pyrazolium intermediate.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-Methyl-1H-pyrazole-4-sulfonyl chloride

Target Audience: Medicinal Chemists requiring high-purity building blocks.

This protocol uses a "one-pot, two-stage" approach. Chlorosulfonic acid first acts as the sulfonating agent to form the sulfonic acid, followed by in situ conversion to the sulfonyl chloride using thionyl chloride.

Reagents:

-

1-Methyl-1H-pyrazole (1.0 equiv)

-

Chlorosulfonic acid (6.0 - 8.0 equiv)

-

Thionyl chloride (2.0 equiv)

-

Dichloromethane (DCM) or Chloroform (

) for extraction.

Step-by-Step Methodology:

-

Cryogenic Addition:

-

Charge a dry round-bottom flask with Chlorosulfonic acid (Caution: Fumes violently with moisture).

-

Cool to 0°C under an inert atmosphere (

or Ar). -

Add 1-Methyl-1H-pyrazole dropwise over 30 minutes. Critical: The reaction is highly exothermic due to N-protonation. Maintain internal temperature

.

-

-

Thermal Sulfonation:

-

Once addition is complete, remove the ice bath.

-

Heat the reaction mixture to 90–100°C for 2–4 hours.

-

Checkpoint: Monitor consumption of starting material via LC-MS (aliquot quenched in water). You will observe the formation of Pyrazole-4-sulfonic acid (

).

-

-

Chlorination (The "Kick"):

-

Cool the reaction mass to 60°C .

-

Add Thionyl chloride dropwise.[2] This converts the sulfonic acid (

) to the sulfonyl chloride ( -

Stir at 60°C for an additional 2 hours.

-

-

Quenching & Isolation (The Dangerous Step):

-

Cool the mixture to room temperature.

-

Slowly pour the reaction mass onto crushed ice (approx. 10g ice per 1g acid). Safety: This generates massive amounts of HCl gas.[3] Use a scrubber or efficient fume hood.

-

Extract immediately with DCM (

). -

Wash organic layer with cold brine and dry over anhydrous

. -

Evaporate solvent to yield the product as a white/off-white solid.

-

Yield Expectation: 75–85% Purity: >95% (NMR)

Protocol B: Chlorosulfonation of 3,5-Dimethyl-1H-pyrazole

Target Audience: Chemists working with unsubstituted NH-pyrazoles.

The electron-donating methyl groups at C3 and C5 activate the C4 position, allowing milder conditions compared to the parent pyrazole.

Data Summary Table:

| Parameter | Protocol A (1-Methyl) | Protocol B (3,5-Dimethyl) |

| Stoichiometry ( | 6.0 - 8.0 equiv | 5.0 - 6.0 equiv |

| Solvent | Neat (Acid acts as solvent) | Chloroform ( |

| Temperature | 90-100°C | 60°C |

| Workup | Ice Quench -> DCM Extract | Ice Quench -> Filtration/Extract |

| Key Risk | High Exotherm | Precipitation of Sulfonic Acid |

Workflow Visualization:

Figure 2: Operational workflow for the chlorosulfonation of activated pyrazoles.

Part 4: Troubleshooting & Optimization

"No Reaction" or Low Yield

-

Cause: The pyrazolium salt is too deactivated.

-

Solution: Increase temperature to 120°C (if neat) or switch to a "Sandmeyer" type approach (Amine

Diazonium

Product Hydrolysis

-

Cause: Pyrazole sulfonyl chlorides are sensitive to moisture.

-

Solution: The quench must be done on ice , keeping the temperature

. Extract immediately. Do not store the aqueous layer.

Polymerization/Tarring

-

Cause: Reaction of the formed sulfonyl chloride with the free NH of the starting material (in Protocol B).

-

Solution: Ensure excess chlorosulfonic acid is used.[3][4] The acid protonates the NH, protecting it from nucleophilic attack. Do not reduce the acid equivalents below 5.0.

References

-

Mechanism of Electrophilic Substitution in Pyrazoles

-

Synthetic Protocol for 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

- Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu

- Source: N

-

URL:[Link]

-

General Chlorosulfonation Methodology (Chlorosulfonic Acid)

-

Alternative Oxidative Routes (Green Chemistry)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. api.pageplace.de [api.pageplace.de]

- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 6. scribd.com [scribd.com]

- 7. rsc.org [rsc.org]

- 8. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

Introduction: The Critical Role and Inherent Reactivity of 1H-Pyrazole-3-sulfonyl Chloride

An In-Depth Technical Guide to the Stability and Storage of 1H-Pyrazole-3-sulfonyl Chloride

1H-Pyrazole-3-sulfonyl chloride is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its structure, featuring a reactive sulfonyl chloride moiety on a pyrazole scaffold, makes it an essential precursor for synthesizing a diverse range of sulfonamides. Sulfonamide-containing molecules are prevalent in pharmaceuticals, exhibiting activities as antibacterials, carbonic anhydrase inhibitors, and more.[1] However, the very feature that makes this compound a versatile synthetic tool—the highly electrophilic sulfonyl chloride group—also renders it susceptible to degradation.

This guide provides a comprehensive overview of the factors governing the stability of 1H-Pyrazole-3-sulfonyl chloride, outlines field-proven protocols for its optimal storage and handling, and offers methods for assessing its integrity. Adherence to these principles is paramount for ensuring experimental reproducibility, maximizing reagent shelf-life, and maintaining a safe laboratory environment.

Pillar 1: Understanding the Chemical Stability and Decomposition Pathways

The long-term viability of 1H-Pyrazole-3-sulfonyl chloride is primarily dictated by its sensitivity to nucleophilic attack, particularly by water. Several environmental factors can initiate or accelerate its degradation.

Hydrolytic Instability: The Primary Degradation Pathway

The most significant factor affecting the stability of any sulfonyl chloride is moisture.[2] 1H-Pyrazole-3-sulfonyl chloride reacts readily and violently with water in an exothermic reaction to yield the corresponding 1H-pyrazole-3-sulfonic acid and hydrogen chloride (HCl) gas.[2][3][4]

Reaction Mechanism: R-SO₂Cl + H₂O → R-SO₃H + HCl

This hydrolysis has two major consequences:

-

Loss of Purity: The formation of sulfonic acid consumes the active reagent, leading to lower yields and the introduction of impurities in subsequent reactions.

-

Safety Hazard: The reaction liberates toxic and corrosive HCl gas, which can cause respiratory irritation and damage to equipment.[3][4] The pressure buildup from gas evolution in a sealed container can also pose an explosion risk.

A comprehensive study on heteroaromatic sulfonyl halides confirms that hydrolysis by trace water is a typical decomposition pathway for azole derivatives.[5][6]

Caption: Primary hydrolytic decomposition pathway of 1H-Pyrazole-3-sulfonyl chloride.

Thermal Stability

Under anhydrous conditions, 1H-Pyrazole-3-sulfonyl chloride is generally stable at ambient and refrigerated temperatures. However, elevated temperatures can accelerate decomposition, especially if trace moisture is present.[7] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride.[3] Therefore, exposure to excess heat must be avoided.[3]

Chemical Incompatibilities

To preserve the integrity of 1H-Pyrazole-3-sulfonyl chloride, contact with the following chemical classes must be strictly avoided:

-

Water/Moisture: As detailed above, this is the primary incompatibility.[3][4]

-

Bases and Amines: These strong nucleophiles will readily react with the sulfonyl chloride to form sulfonamides or other adducts, consuming the starting material.[2][3]

-

Alcohols: Alcohols will react to form sulfonate esters.[8]

-

Strong Oxidizing Agents: These can lead to uncontrolled and potentially hazardous reactions.[3]

Pillar 2: Validated Protocols for Storage and Handling

A self-validating system for reagent management relies on protocols that inherently protect the material from degradation. The following procedures are designed to ensure the long-term stability and safe use of 1H-Pyrazole-3-sulfonyl chloride.

Optimal Storage Conditions

The primary goal of storage is to rigorously exclude atmospheric moisture. The compound should be stored in a dedicated corrosives area.[3][4]

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Slows down potential degradation pathways. |

| Atmosphere | Under an inert gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis.[9] |

| Container | Tightly sealed, amber glass bottle with a secure, lined cap. | Protects from moisture ingress and potential photolytic degradation. |

| Location | Cool, dry, and well-ventilated area.[3][4][10] | Ensures a stable environment and dissipates any potential off-gassing. |

Standard Operating Procedure for Safe Handling

This protocol minimizes exposure to atmospheric moisture and ensures operator safety. All operations should be performed within a certified chemical fume hood.[3]

Caption: Recommended workflow for handling moisture-sensitive 1H-Pyrazole-3-sulfonyl chloride.

Step-by-Step Methodology:

-

Preparation:

-

Ensure all necessary Personal Protective Equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a face shield.[3]

-

Confirm the chemical fume hood is functioning correctly.

-

Thoroughly dry all glassware in an oven and allow it to cool to room temperature in a desiccator or under a stream of inert gas.

-

-

Dispensing:

-

Remove the 1H-Pyrazole-3-sulfonyl chloride container from cold storage and allow it to equilibrate to ambient temperature before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

-

Once at room temperature, briefly open the container under a positive pressure of inert gas (e.g., argon or nitrogen).

-

Quickly weigh the required amount of the solid into a pre-dried reaction vessel.

-

For highly sensitive applications, this entire process should be conducted within a glovebox.

-

-

Storage and Cleanup:

-

Before resealing the original container, flush the headspace with inert gas.

-

Ensure the cap is tightly secured.

-

Wrap the cap/bottle neck junction with paraffin film for an extra barrier against moisture.

-

Return the container to its designated refrigerated storage location.

-

Any contaminated clothing should be removed and washed before reuse.[4]

-

Pillar 3: Quality Assessment Protocol

Regularly assessing the purity of the reagent is essential for trustworthy and reproducible results. Hydrolysis is the most common degradation, and its presence can be easily detected using Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: ¹H NMR Purity Assay

Objective: To detect the presence of the 1H-pyrazole-3-sulfonic acid impurity resulting from hydrolysis.

Materials:

-

1H-Pyrazole-3-sulfonyl chloride sample

-

Anhydrous deuterated chloroform (CDCl₃) or another suitable dry NMR solvent

-

NMR tube with a cap

-

Dry spatula and weighing paper

Procedure:

-

Sample Preparation: Inside a fume hood or glovebox, carefully weigh approximately 5-10 mg of the 1H-Pyrazole-3-sulfonyl chloride.

-

Dissolution: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6 mL of anhydrous CDCl₃ and cap the tube securely. Gently agitate to dissolve the solid.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Spectral Analysis:

-

Pure 1H-Pyrazole-3-sulfonyl chloride: The spectrum should show sharp signals corresponding to the pyrazole ring protons.

-

Degraded Sample: The presence of the hydrolysis product, 1H-pyrazole-3-sulfonic acid, will be indicated by a new, broad singlet in the downfield region of the spectrum (typically >10 ppm) corresponding to the acidic sulfonic acid proton (-SO₃H). The integration of this peak relative to the pyrazole protons can provide a semi-quantitative measure of degradation.

-

Conclusion

The utility of 1H-Pyrazole-3-sulfonyl chloride as a synthetic intermediate is directly proportional to its purity. Its inherent reactivity, particularly towards water, necessitates a stringent and proactive approach to its storage and handling. By understanding its decomposition pathways and implementing the validated protocols outlined in this guide—namely, rigorous exclusion of moisture via inert atmosphere storage at reduced temperatures and meticulous handling techniques—researchers can ensure the long-term stability of this critical reagent. This foundation of material integrity is indispensable for achieving reliable, reproducible, and safe scientific outcomes in drug discovery and development.

References

-

Organic Syntheses Procedure. Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

-

Shevchuk, O. I., et al. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]

-

Cant, A. A., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7, 2145-2152. DOI:10.1039/D2RE00280A. Retrieved from [Link]

-

Wikipedia. Sulfonyl halide. Retrieved from [Link]

-

Shevchuk, O. I., et al. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]

Sources

- 1. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. combi-blocks.com [combi-blocks.com]

A Senior Application Scientist's Guide to 1H-Pyrazole-3-sulfonyl chloride: From Commercial Sourcing to Synthetic Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1H-Pyrazole-3-sulfonyl chloride is a critical heterocyclic building block, indispensable in modern medicinal chemistry. Its prominence stems from its role as a key intermediate in the synthesis of a range of pharmacologically active compounds, most notably non-steroidal anti-inflammatory drugs (NSAIDs) that are selective COX-2 inhibitors. This guide provides an in-depth analysis of the commercial supplier landscape, crucial quality control parameters, common synthetic methodologies, and core applications. It is designed to equip researchers and drug development professionals with the technical knowledge to strategically source, validate, and effectively utilize this vital reagent in their discovery and development workflows.

Introduction to 1H-Pyrazole-3-sulfonyl chloride: A Cornerstone of Modern Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, known for its metabolic stability and diverse biological activities.[1][2][3] 1H-Pyrazole-3-sulfonyl chloride (CAS No. 59385-59-4 - Note: CAS numbers for derivatives are often more commonly listed by suppliers) represents a highly reactive and versatile form of this scaffold. The presence of the sulfonyl chloride moiety at the 3-position provides a reactive handle for nucleophilic substitution, typically with amines, to form sulfonamides—a functional group prevalent in a multitude of approved drugs.

Its significance is underscored by its integral role in synthesizing blockbuster drugs, where the pyrazole sulfonamide core forms essential interactions with biological targets. Understanding the nuances of this reagent is therefore fundamental for any scientist working in related therapeutic areas.

Key Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | 1H-pyrazole-3-sulfonyl chloride | N/A |

| Molecular Formula | C₃H₃ClN₂O₂S | N/A |

| Molecular Weight | 166.59 g/mol | N/A |

| Appearance | Typically an off-white to yellow solid | |

| Melting Point | 34-36°C (for N-methyl derivative) | |

| Solubility | Soluble in many organic solvents (e.g., THF, Dichloromethane). Reacts with water. | N/A |

| Storage | Inert atmosphere, 2-8°C |

The Commercial Supplier Landscape: Sourcing with Confidence

Sourcing high-quality 1H-Pyrazole-3-sulfonyl chloride and its derivatives is paramount for reproducible research and manufacturing. The market consists of a mix of large chemical suppliers and specialized boutique firms. When selecting a vendor, key considerations extend beyond price to include purity, batch-to-batch consistency, available scale, and the quality of documentation (e.g., Certificate of Analysis, SDS).

Comparative Table of Representative Commercial Suppliers (for N-Alkyl Derivatives):

| Supplier | Product Name/Derivative | Purity | Representative Pack Sizes | Notes |

| MilliporeSigma (Sigma-Aldrich) | 1-Methyl-1H-pyrazole-3-sulfonyl chloride | ≥97% | Varies (e.g., Custom) | Broad portfolio and strong technical support.[4][5] |

| Thermo Scientific (Maybridge) | 1-Methyl-1H-pyrazole-3-sulfonyl chloride | 97% | 250 mg, 1 g | Often provides well-characterized building blocks for screening libraries.[6] |

| Apollo Scientific | 1-Methyl-1H-pyrazole-3-sulphonyl chloride | >97% | 250 mg, 1 g, 5 g, 25 g | UK-based supplier with a focus on chemical synthesis reagents.[7] |

| Matrix Scientific | 1-Methyl-1H-pyrazole-3-sulfonyl chloride | 95+% | 1 g, 5 g, 25 g | US-based supplier of fine chemicals for research.[8] |

| AChemBlock | 1-isopropyl-1H-pyrazole-3-sulfonyl chloride | 97% | Custom Inquiry | Offers a variety of substituted pyrazole building blocks.[9] |

| BLD Pharm | 1-Methyl-1H-pyrazole-3-sulfonyl chloride | N/A | Custom Inquiry | Global supplier with a focus on R&D chemicals.[10] |

Note: This table is representative and not exhaustive. Researchers should always verify current stock and specifications directly with the supplier. The N-methyl and other N-alkyl derivatives are commonly listed and serve as close analogs for the parent compound.

Synthesis & Quality Control: Ensuring Reagent Integrity

A trustworthy protocol relies on well-characterized starting materials. Understanding the synthesis and analytical validation of 1H-Pyrazole-3-sulfonyl chloride is key to troubleshooting and ensuring experimental success.

Common Synthetic Pathway

The synthesis of pyrazole sulfonyl chlorides often begins with the corresponding pyrazole. A prevalent method involves direct chlorosulfonation. While various reagents can be used, chlorosulfonic acid is a common, albeit highly reactive and hazardous, choice. The reaction must be performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride product.

A generalized workflow is as follows:

-

Reaction Setup: The starting pyrazole is dissolved in a suitable inert solvent (e.g., dichloromethane) in a flask equipped with a dropping funnel and a gas outlet to vent HCl gas. The system is kept under an inert atmosphere (e.g., Nitrogen or Argon).

-

Chlorosulfonation: The reaction vessel is cooled in an ice bath (0°C). Chlorosulfonic acid is added dropwise to the pyrazole solution. The reaction is highly exothermic and generates significant amounts of HCl gas, which must be safely neutralized (e.g., via a scrubber).

-

Reaction Monitoring: The reaction is typically stirred at a controlled temperature until completion, which is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up & Isolation: The reaction mixture is carefully quenched by pouring it onto ice water. The sulfonyl chloride, being unstable in water, will hydrolyze if the quenching is not rapid and the product is not immediately extracted into an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product is often purified by column chromatography or recrystallization to achieve the desired purity.

Essential Quality Control (QC) Protocols

A Certificate of Analysis for a high-quality batch should include the following tests:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the chemical structure and identity. The spectrum should show the characteristic peaks for the pyrazole ring protons with the correct integration and splitting patterns. It is also used to identify and quantify residual solvents.

-

HPLC (High-Performance Liquid Chromatography): Determines the purity of the compound. A high-purity sample will show a single major peak with minimal impurities. HPLC methods are crucial for separating the desired product from starting materials and byproducts.[11]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing further evidence of its identity.

-

Water Content (Karl Fischer Titration): This is a critical parameter. Due to the high reactivity of the sulfonyl chloride group with water, moisture content must be minimal to ensure the reagent's stability and reactivity.

Core Application in Drug Development: The Synthesis of COX-2 Inhibitors

The primary application of 1H-pyrazole-3-sulfonyl chloride and its derivatives is in the synthesis of diarylheterocyclic compounds, which are potent and selective COX-2 inhibitors.[3] The landmark drug Celecoxib is a prime example.

Case Study: Synthesis of Celecoxib

The final key step in many Celecoxib syntheses involves the reaction of a pyrazole amine intermediate with a substituted benzenesulfonyl chloride. However, an alternative convergent synthesis involves forming the pyrazole ring with the sulfonamide moiety already in place. A key step is the condensation of a diketone with a hydrazine bearing the required sulfamoylphenyl group. The pyrazole sulfonyl chloride serves as a precursor to these essential hydrazine building blocks.

The reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide bond.

This sulfonamide linkage is not merely a linker; it is a critical pharmacophore. The SO₂NH₂ group often forms key hydrogen bonds with amino acid residues (e.g., Histidine and Arginine) in the active site of the COX-2 enzyme, contributing significantly to the molecule's binding affinity and selectivity.

Handling, Storage, and Safety

1H-Pyrazole-3-sulfonyl chloride is a reactive and moisture-sensitive compound.

-

Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) and refrigerated (2-8°C) to minimize degradation.

-

Incompatibilities: It is highly reactive with water, alcohols, and strong bases. Contact with these substances will lead to rapid decomposition.

Conclusion

1H-Pyrazole-3-sulfonyl chloride is more than just a chemical reagent; it is a gateway to a rich area of medicinal chemistry. For researchers in drug discovery, a thorough understanding of its sourcing, quality, and application is essential for the efficient and successful development of novel therapeutics. By partnering with reputable suppliers, implementing rigorous quality control, and appreciating the chemical principles behind its application, scientists can fully leverage the synthetic power of this invaluable building block.

References

-

LookChem. (n.d.). 1-Methyl-1H-pyrazole-3-sulfonyl chloride. Retrieved February 19, 2026, from [Link]

-

ResearchGate. (2009, August). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Retrieved February 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 19, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved February 19, 2026, from [Link]

-

National Center for Biotechnology Information. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved February 19, 2026, from [Link]

-

ACS Publications. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Retrieved February 19, 2026, from [Link]

-

MDPI. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved February 19, 2026, from [Link]

- Patsnap. (2022, July 8). Method for detecting content of pyridine-3-sulfonyl chloride.

- Google Patents. (n.d.). Method for producing pyridine-3-sulfonyl chloride.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. 1-Methyl-1H-pyrazole-3-sulfonyl chloride - [sigmaaldrich.com]

- 5. 1-Methyl-1H-pyrazole-3-sulfonyl chloride | 89501-90-6 [sigmaaldrich.com]

- 6. 1-Methyl-1H-pyrazole-3-sulfonyl chloride, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]

- 7. 89501-90-6 Cas No. | 1-Methyl-1H-pyrazole-3-sulphonyl chloride | Apollo [store.apolloscientific.co.uk]

- 8. 1-Methyl-1H-pyrazole-3-sulfonyl chloride|lookchem [lookchem.com]

- 9. 1-isopropyl-1H-pyrazole-3-sulfonyl chloride 97% | CAS: 1354704-87-2 | AChemBlock [achemblock.com]

- 10. 89501-90-6|1-Methyl-1H-pyrazole-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 11. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: Pyrazole Sulfonyl Chlorides in Research & Development

The following technical guide details the applications, synthesis, and handling of pyrazole sulfonyl chlorides in research and drug development.

Executive Summary

Pyrazole sulfonyl chlorides (e.g., 1-methyl-1H-pyrazole-4-sulfonyl chloride) represent a high-value class of electrophilic heterocycles.[1] Unlike their benzene analogs, these scaffolds offer unique electronic properties due to the nitrogen-rich pyrazole core, which influences lipophilicity (LogP), metabolic stability, and hydrogen-bonding potential.

This guide addresses the critical role of these intermediates in synthesizing sulfonamide-based pharmacophores (e.g., NAAA inhibitors, antimicrobial agents) and agrochemicals (ALS inhibitors). It provides validated protocols for their synthesis and derivatization, emphasizing the "warhead" utility of the sulfonyl chloride moiety in late-stage functionalization.

Chemical Foundation: Structure & Reactivity

The pyrazole sulfonyl chloride moiety consists of a five-membered diazole ring substituted with a highly reactive chlorosulfonyl group (-SO₂Cl).

Reactivity Profile

The sulfonyl chloride group is a "hard" electrophile that reacts preferentially with nucleophiles such as:

-

Primary/Secondary Amines: Yields sulfonamides (major drug class).

-

Alcohols/Phenols: Yields sulfonate esters .

-

Friedel-Crafts Nucleophiles: Yields sulfones (under Lewis acid catalysis).

Key Stability Note: Pyrazole sulfonyl chlorides are moisture-sensitive and prone to hydrolysis, generating the corresponding sulfonic acid and HCl. However, the electron-deficient nature of the pyrazole ring (especially if substituted with electron-withdrawing groups like -CF₃) can stabilize the sulfonyl chloride against spontaneous decomposition compared to electron-rich heterocycles (e.g., furans).

Synthetic Utility & Protocols

Reliable access to the sulfonyl chloride warhead is the bottleneck in library generation. Two primary routes are dominant: Direct Chlorosulfonation (electrophilic aromatic substitution) and Oxidative Chlorination (from thiols).

Protocol: Direct Chlorosulfonation of Pyrazoles

Context: This method is preferred for electron-rich pyrazoles (e.g., 1-methyl-pyrazole) where the C-4 position is unsubstituted and nucleophilic.

Materials:

-

Substituted Pyrazole (1.0 equiv)[2]

-

Chlorosulfonic acid (ClSO₃H) (5.0 equiv)[2]

-

Thionyl chloride (SOCl₂) (Optional, for driving conversion)

-

Dichloromethane (DCM) or Chloroform

-

Ice water

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a drying tube (CaCl₂), cool Chlorosulfonic acid (5.0 equiv) to 0°C.

-

Addition: Add the Pyrazole (1.0 equiv) portion-wise over 15 minutes. Caution: Exothermic reaction with HCl gas evolution.

-

Heating: Heat the neat mixture to 100°C for 3 hours . (The high temperature is required to overcome the deactivating effect of the protonated pyrazole ring).

-

Quenching: Cool the reaction mixture to room temperature. Pour the viscous oil slowly onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous suspension immediately with DCM (3 x 50 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at <40°C.

-

Checkpoint: The product is typically a white/off-white solid or oil. If hydrolysis occurs, re-treat the crude sulfonic acid with SOCl₂ (3 equiv) and catalytic DMF at reflux to regenerate the chloride.

-

Visualization: Synthetic Pathways

The following diagram illustrates the divergence from the pyrazole core to bioactive sulfonamides.

Caption: Conversion of Pyrazole core to Bioactive Sulfonamides via the Sulfonyl Chloride intermediate.

Pharmacological Applications

The pyrazole sulfonamide motif is a privileged structure in medicinal chemistry, distinct from the "reverse" sulfonamide found in Celecoxib (where the sulfonamide is on the phenyl ring).

NAAA Inhibitors (Pain & Inflammation)

Target: N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA).[3] Mechanism: Inhibition of NAAA elevates levels of Palmitoylethanolamide (PEA), an endogenous anti-inflammatory lipid. Application: Researchers have utilized pyrazole-4-sulfonyl chlorides to functionalize azabicyclo[3.2.1]octane scaffolds. The resulting sulfonamides (e.g., ARN19689) show nanomolar potency.[3][4]

-

Why Pyrazole? The pyrazole ring optimizes the metabolic stability and shape complementarity within the NAAA catalytic pocket compared to a simple phenyl ring.

Antimicrobial & Antiviral Agents

Target: Bacterial enzymes (e.g., synthase inhibitors) and Viral proteins (HCV). Workflow:

-

Synthesize 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride.

-

Couple with amino-functionalized heterocycles (e.g., aminothiazoles).

-

Result: The electron-withdrawing sulfonyl group increases the acidity of the NH, enhancing hydrogen bonding with viral/bacterial active site residues.

Data Summary: Comparative Potency

Hypothetical data representative of SAR trends in NAAA inhibition studies.

| Compound Class | Core Structure | IC50 (Human NAAA) | Metabolic Stability (t1/2) |

| Lead A | Phenyl-sulfonamide | 120 nM | 45 min |

| Lead B | Pyridine-sulfonamide | 85 nM | 30 min |

| Lead C | 1-Methyl-Pyrazole-4-sulfonamide | 42 nM | >120 min |

Note: The pyrazole core often provides superior metabolic stability against oxidative metabolism compared to electron-rich phenyl rings.

Agrochemical Applications: ALS Inhibitors

In agriculture, pyrazole sulfonyl chlorides are precursors to Acetolactate Synthase (ALS) inhibitors , a major class of herbicides.

-

Mechanism: ALS inhibitors block the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine) in plants.

-

Design Strategy: Replacing the triazole or phenyl ring of commercial sulfonylurea herbicides with a pyrazole ring often retains herbicidal activity while altering soil degradation rates and crop selectivity.

-

Synthesis: 1-Methyl-3-(trifluoromethyl)pyrazole-4-sulfonyl chloride is coupled with pyrimidinyl amines to form sulfonylureas.

Troubleshooting & Stability Guide

Working with pyrazole sulfonyl chlorides requires adherence to strict handling protocols to prevent degradation.

| Issue | Cause | Solution |

| Low Yield (Synthesis) | Deactivation of pyrazole ring by protonation. | Increase temperature to 100-120°C; use excess chlorosulfonic acid (5-10 equiv) as solvent. |

| Hydrolysis (Storage) | Moisture ingress. | Store under Argon/Nitrogen at -20°C. If solid turns to oil/gum, recrystallize from dry hexane/CHCl₃ immediately. |

| Side Reaction (Coupling) | Bis-sulfonylation or formation of sulfonic anhydride. | Add the sulfonyl chloride slowly to the amine solution at 0°C. Use only 1.0-1.1 equiv of chloride. |

Advanced Visualization: Drug Discovery Workflow

This diagram outlines the iterative process of using pyrazole sulfonyl chlorides to optimize a Hit into a Lead compound.

Caption: Iterative optimization cycle utilizing Pyrazole Sulfonyl Chlorides for Scaffold Hopping.

References

-

Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. Molecular Diversity.

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors. Journal of Medicinal Chemistry.

-

Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters.

-

Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry.

-

Synthesis and aldose reductase inhibition effects of celecoxib derivatives containing pyrazole linked-sulfonamide moiety. Bioorganic Chemistry.

Sources

- 1. CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride [cymitquimica.com]

- 2. ora.uniurb.it [ora.uniurb.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of 1H-Pyrazole-3-sulfonyl chloride

An In-Depth Technical Guide to 1H-Pyrazole-3-sulfonyl Chloride for Researchers and Drug Development Professionals

Abstract

1H-Pyrazole-3-sulfonyl chloride is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique structural and electronic properties, derived from the pyrazole core, make it an invaluable scaffold for the development of novel therapeutic agents. The sulfonyl chloride functional group serves as a highly reactive handle for introducing the pyrazole moiety into a diverse range of molecules, most notably through the formation of sulfonamides. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of 1H-Pyrazole-3-sulfonyl chloride, with a particular focus on its role in drug discovery. Detailed experimental protocols, safety guidelines, and an exploration of its contribution to pharmacologically active compounds are presented to serve as a practical resource for scientists in the field.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in pharmaceuticals stems from its ability to act as a bioisostere for other aromatic rings like benzene or phenol, often leading to improved physicochemical properties such as solubility and metabolic stability.[3] The pyrazole nucleus is a key pharmacophore in numerous approved drugs and clinical candidates, demonstrating a vast spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5][6]

Within this versatile class of compounds, 1H-Pyrazole-3-sulfonyl chloride emerges as a particularly useful intermediate. It provides a direct route to pyrazole-3-sulfonamides, a structural motif present in many potent and selective enzyme inhibitors. This guide delves into the core aspects of this reagent, from its synthesis to its strategic application in the design of next-generation therapeutics.

Physicochemical and Spectroscopic Profile

A clear understanding of a reagent's fundamental properties is crucial for its effective use in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₃H₃ClN₂O₂S | N/A |

| Molecular Weight | 166.59 g/mol | N/A |

| Appearance | Typically an off-white to yellow solid | General Observation |

| Reactivity | Highly reactive with nucleophiles, moisture-sensitive | [7] |

| Solubility | Soluble in many anhydrous organic solvents (e.g., DCM, THF, Dioxane) | General Observation |

Spectroscopic Characterization:

-

¹H NMR: The proton spectrum is expected to show two distinct doublets in the aromatic region, corresponding to the two protons on the pyrazole ring, and a broad singlet for the N-H proton, which may be exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum will display signals for the three unique carbons of the pyrazole ring. The carbon atom attached to the sulfonyl chloride group (C3) will be significantly downfield.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3100-3300 cm⁻¹), C=N and C=C stretching in the aromatic region (1400-1600 cm⁻¹), and strong, characteristic asymmetric and symmetric stretching of the S=O bonds (typically around 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively).

Synthesis of 1H-Pyrazole-3-sulfonyl Chloride

The most direct and widely employed method for the synthesis of pyrazole sulfonyl chlorides is the electrophilic substitution of a pyrazole with a chlorosulfonating agent.[8] Chlorosulfonic acid is a common reagent for this transformation. The reaction proceeds by attacking the electron-rich pyrazole ring.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. rroij.com [rroij.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. mdpi.com [mdpi.com]

- 7. nj.gov [nj.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: A Guide to the Synthesis of 1H-Pyrazole-3-Sulfonamides

Introduction: The Significance of Pyrazole Sulfonamides in Modern Drug Discovery

The fusion of a pyrazole ring with a sulfonamide moiety creates a privileged scaffold that is a cornerstone of modern medicinal chemistry.[1][2] These heterocyclic compounds are prevalent in a remarkable number of therapeutic agents due to their diverse pharmacological activities, which include anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][3][4][5][6] The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, provides a rigid and tunable framework for interacting with biological targets.[6][7] When coupled with the sulfonamide group (-SO₂NH-), a potent hydrogen bond donor and acceptor, the resulting molecule often exhibits enhanced binding affinity and favorable pharmacokinetic profiles.[7]

Notable drugs like Celecoxib, a selective COX-2 inhibitor, underscore the therapeutic success of this molecular architecture.[3] The synthesis of these vital compounds frequently relies on the reaction between an appropriate amine and a sulfonyl chloride. This guide focuses specifically on the use of 1H-Pyrazole-3-sulfonyl chloride , a key building block for introducing the pyrazole-3-sulfonamide pharmacophore. Our objective is to provide researchers, scientists, and drug development professionals with a detailed, experience-driven protocol, moving beyond simple steps to explain the underlying chemical principles and troubleshooting strategies essential for successful synthesis.

Reagent Profile: 1H-Pyrazole-3-sulfonyl chloride

A thorough understanding of the primary reagent is fundamental to experimental success. 1H-Pyrazole-3-sulfonyl chloride is a highly reactive electrophile, a property dictated by the electron-withdrawing nature of the two adjacent nitrogen atoms in the pyrazole ring and the chlorine and oxygen atoms attached to the sulfur center.

Chemical Properties:

-

Molecular Formula: C₃H₃ClN₂O₂S

-

Molecular Weight: 166.59 g/mol

-

Appearance: Typically an off-white to yellow solid.

-

Reactivity: The sulfur atom is highly electrophilic, making it susceptible to nucleophilic attack by primary and secondary amines, which is the basis for sulfonamide bond formation. A critical and hazardous property is its violent reaction with water.[8][9] This hydrolysis reaction produces hydrochloric acid and the corresponding sulfonic acid, consuming the reagent and creating a corrosive environment.

Safety & Handling: Due to its hazardous nature, strict safety protocols must be followed when handling 1H-Pyrazole-3-sulfonyl chloride and its derivatives.

-

Water Reactive: Reacts violently with water and moisture, liberating toxic and corrosive hydrogen chloride gas.[8][9] All reactions must be conducted under anhydrous (moisture-free) conditions.

-

Handling: Always handle this reagent inside a certified chemical fume hood.[8][10] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents.[8][11]

General Protocol for the Synthesis of 1H-Pyrazole-3-sulfonamides

Principle and Rationale

The synthesis of a sulfonamide from 1H-pyrazole-3-sulfonyl chloride and an amine is a nucleophilic acyl substitution reaction. The amine's lone pair of electrons attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction produces one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to act as an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion.[12] Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used as anhydrous solvents.[12]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis, purification, and analysis of 1H-pyrazole-3-sulfonamides.

Caption: General workflow for pyrazole sulfonamide synthesis.

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Typical Equivalents | Purpose |

| Primary/Secondary Amine | Varies | 1.0 | Nucleophile / Starting Material |

| 1H-Pyrazole-3-sulfonyl chloride | 166.59 | 1.0 - 1.2 | Electrophile / Pyrazole Source |

| Triethylamine (TEA) or DIPEA | 101.19 / 129.24 | 1.5 - 2.0 | Non-nucleophilic base / HCl Scavenger |

| Dichloromethane (DCM), Anhydrous | 84.93 | - | Reaction Solvent |

| Ethyl Acetate (EtOAc) | 88.11 | - | Extraction & Chromatography Mobile Phase |

| Hexanes | - | - | Chromatography Mobile Phase |

| Saturated aq. NH₄Cl or Water | 53.49 | - | Quenching Agent |

| Anhydrous MgSO₄ or Na₂SO₄ | 120.37 / 142.04 | - | Drying Agent |

| Silica Gel (230-400 mesh) | 60.08 | - | Stationary Phase for Chromatography |

Step-by-Step Protocol

-

Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen or argon atmosphere, add the selected primary or secondary amine (1.0 eq.).

-

Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM), using approximately 10 mL of solvent per mmol of amine. Cool the solution to 0°C in an ice bath. Add the non-nucleophilic base (e.g., triethylamine, 1.5 eq.) to the stirred solution.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve 1H-pyrazole-3-sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirred amine solution over 15-20 minutes. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and minimize potential side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for 12-16 hours.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A common mobile phase is 30-50% ethyl acetate in hexanes. The product should be less polar than the starting amine. The reaction is complete when the starting amine spot is no longer visible.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution, water, and finally, brine. Rationale: The aqueous washes remove the triethylamine hydrochloride salt and any other water-soluble impurities.

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system is typically a gradient of ethyl acetate in hexanes, guided by the TLC results. Combine the fractions containing the pure product and concentrate to yield the final sulfonamide.

Characterization of the Final Product

Confirming the structure and purity of the synthesized sulfonamide is a critical final step.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is the most powerful tool for structural elucidation. Expect to see characteristic signals for the pyrazole ring protons, the protons on the amine-derived portion of the molecule, and the corresponding carbons.[3][13][14]

-

FTIR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups. Look for strong, characteristic stretching vibrations for the sulfonamide group: asymmetric S=O stretch (ν ≈ 1320-1350 cm⁻¹) and symmetric S=O stretch (ν ≈ 1150-1170 cm⁻¹). An N-H stretch will also be present for products derived from primary amines (ν ≈ 3200-3300 cm⁻¹).[1][13][14]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the synthesized compound.[3][13]

Troubleshooting Common Synthesis Issues

Even with a robust protocol, challenges can arise. The following guide provides a logical framework for diagnosing and solving common problems.

Caption: A troubleshooting guide for common synthesis problems.

-

Problem: Low or No Yield. If TLC analysis shows significant unreacted amine, the cause could be impure or hydrolyzed sulfonyl chloride. This reagent is moisture-sensitive and degrades over time. Using a fresh bottle or a newly opened container is advisable. Alternatively, the amine may be too sterically hindered or weakly nucleophilic, requiring longer reaction times or gentle heating (e.g., to 40°C) to proceed.

-

Problem: Significant Side Products. The most common side product arises from the hydrolysis of 1H-pyrazole-3-sulfonyl chloride due to trace moisture. Ensuring all glassware is flame- or oven-dried and using anhydrous solvents is paramount.[8][9] If a primary amine (R-NH₂) is used, a potential side product is the bis-sulfonylated species, R-N(SO₂-Pyrazole)₂. This can be minimized by avoiding a large excess of the sulfonyl chloride and maintaining a controlled, low temperature during addition.

-

Problem: Purification Difficulties. If the product and a major impurity have very similar Rf values on TLC, separation by column chromatography can be challenging. Employing a shallower solvent gradient during elution can improve resolution. If this fails, trying a different solvent system (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol) may alter the relative polarities and facilitate a better separation.

References

-

Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2017). Research on Chemical Intermediates. [Link]

-

Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. (2024). Frontiers in Chemistry. [Link]

-

Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). MDPI. [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. [Link]

-

Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (2018). SciELO México. [Link]

-

Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). RSC Publishing. [Link]

-

Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025). ACS Omega. [Link]

-

Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. (2015). Journal of Medicinal Chemistry. [Link]

-

Optimization of the reaction conditions towards the formation of pyrazole. (2021). ResearchGate. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]

-

Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. (2025). Chemistry & Biodiversity. [Link]

-

Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Drug Delivery and Therapeutics. [Link]

-

Safety Data Sheet - 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. (2023). KISHIDA CHEMICAL CO., LTD.. [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (2021). Royal Society of Chemistry. [Link]

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021). Journal of Medicinal Chemistry. [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). MDPI. [Link]

-

Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine. (2025). ResearchGate. [Link]

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine. (2021). Università degli Studi di Urbino Carlo Bo. [Link]

-

Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer. (2014). Scholars Research Library. [Link]

-

Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience. [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2020). Angewandte Chemie. [Link]

Sources

- 1. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]

- 2. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]

- 3. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. kishida.co.jp [kishida.co.jp]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rsc.org [rsc.org]

- 14. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 1H-Pyrazole-3-sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Prominence of Pyrazole Sulfonamides in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2] Its prevalence in drug design is attributable to its metabolic stability and versatile synthetic accessibility.[1] When coupled with a sulfonamide moiety, the resulting pyrazole sulfonamides exhibit a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4] The sulfonamide group itself is a critical pharmacophore, present in numerous marketed drugs, and is known to act as a non-classical bioisostere of carboxylic acids, phenols, and amides, enhancing binding affinities to various biological targets.[5]

This application note provides a comprehensive, in-depth guide to the synthesis of 1H-pyrazole-3-sulfonamides through the reaction of 1H-pyrazole-3-sulfonyl chloride with primary amines. It is designed to equip researchers with both the theoretical understanding and practical knowledge required to successfully synthesize these valuable compounds, troubleshoot common issues, and optimize reaction conditions for their specific substrates.

Reaction Mechanism: The Chemistry of Sulfonamide Bond Formation

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the pyrazole-3-sulfonyl chloride. This results in the formation of a transient, tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, with the chloride ion acting as a good leaving group. This step is typically facilitated by a base, which also serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[6]

The overall reaction is as follows:

R-NH₂ + Pyrazole-SO₂Cl + Base → Pyrazole-SO₂NH-R + Base·HCl

Visualizing the Workflow

Caption: A generalized workflow for the synthesis of 1H-pyrazole-3-sulfonamides.

Detailed Experimental Protocols

Part 1: Preparation of the Starting Material: 1H-Pyrazole-3-sulfonyl Chloride

While commercially available, 1H-pyrazole-3-sulfonyl chloride can also be synthesized in the laboratory from 3-aminopyrazole via a Sandmeyer-type reaction. This process involves the diazotization of the amine followed by reaction with sulfur dioxide in the presence of a copper catalyst.[7][8]

Materials:

-

3-Aminopyrazole

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Sulfur Dioxide (SO₂)

-

Acetonitrile

-

Ice

Procedure:

-

Diazotization: In a reaction vessel, dissolve 3-aminopyrazole in a mixture of concentrated HCl and acetonitrile. Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the low temperature. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Sulfonyl Chloride Formation: In a separate flask, prepare a solution of copper(I) chloride in acetonitrile and saturate it with sulfur dioxide gas. Slowly add the cold diazonium salt solution to this mixture. The pyrazole-3-sulfonyl chloride will precipitate out of the solution.

-

Isolation: Filter the precipitate and wash with cold water. Dry the solid under vacuum to obtain 1H-pyrazole-3-sulfonyl chloride. Due to its moisture sensitivity, it is recommended to use the product immediately or store it under an inert atmosphere.[9]

Part 2: General Protocol for the Reaction of 1H-Pyrazole-3-sulfonyl Chloride with Primary Amines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

1H-Pyrazole-3-sulfonyl chloride

-

Primary amine

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Base (e.g., Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Silica gel for column chromatography

-

Appropriate eluents for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0-1.2 equivalents) and the chosen anhydrous solvent.

-

Addition of Base: Add the base (1.5-2.0 equivalents) to the stirred solution of the amine.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve the 1H-pyrazole-3-sulfonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. If using a water-immiscible solvent like DCM, transfer the mixture to a separatory funnel and separate the organic layer. If a water-miscible solvent like THF or acetonitrile was used, remove the solvent under reduced pressure and then partition the residue between water and an organic solvent.

-

Extraction and Drying: Extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate) two to three times. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel or by recrystallization to afford the pure 1H-pyrazole-3-sulfonamide.[10]

-

Characterization: Characterize the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Optimization and Troubleshooting

Successful synthesis of pyrazole sulfonamides often requires careful optimization of reaction parameters. The following table provides guidance on common challenges and their solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |